molecular formula C11H11ClO5 B8359694 4-Carbomethoxy-2,6-dimethoxy-benzoyl chloride

4-Carbomethoxy-2,6-dimethoxy-benzoyl chloride

Cat. No. B8359694
M. Wt: 258.65 g/mol
InChI Key: VYLSTPFMUUIROZ-UHFFFAOYSA-N
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Patent
US03978065

Procedure details

3,5-Dimethoxy-4-ethyl-benzoyl chloride. Starting from 4-carbomethoxy-2,6-dimethoxy-benzoyl chloride and diethyl-malonate, and following the procedure described by H. G. Walker et al., in Journal Am.Chem.Soc., 68, 1387 (1946), the methyl ester of 4-acetyl-3,5-dimethoxy-benzoic acid is obtained, m.p. 100°-102°C. This compound is hydrolized under alkaline conditions to the corresponding acid. (M.p. 174°-179°C from ethanol/water). The conversion of the -COCH3 group at the position 4 to --CH2CH3 is achieved by the reductive method described by Huang Minlon in Journal Am.Chem.Soc., 68, 2487, 1946. The obtained 3,5-dimethoxy-4-ethylbenzoic acid has m.p. 190°-91°C (from methanol/water). The corresponding chloride is obtained in the same way as for the compound under A). M.p. 88°-89°C (from diethyl ether).
Name
3,5-Dimethoxy-4-ethyl-benzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]OC1C=C(C=C(OC)C=1CC)C(Cl)=O.[C:16]([C:20]1[CH:28]=[C:27]([O:29][CH3:30])[C:23]([C:24](Cl)=[O:25])=[C:22]([O:31][CH3:32])[CH:21]=1)([O:18]C)=[O:17].C(C(CC)(C([O-])=O)C([O-])=O)C>>[C:24]([C:23]1[C:27]([O:29][CH3:30])=[CH:28][C:20]([C:16]([OH:18])=[O:17])=[CH:21][C:22]=1[O:31][CH3:32])(=[O:25])[CH3:1]

Inputs

Step One
Name
3,5-Dimethoxy-4-ethyl-benzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1CC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1=CC(=C(C(=O)Cl)C(=C1)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(C(=O)O)C=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.